molecular formula C11H13FN2O3 B7595699 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid

3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid

Cat. No. B7595699
M. Wt: 240.23 g/mol
InChI Key: KVYMZKAGJFITSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid, also known as Fmoc-Lys(Fmoc)-OH, is a commonly used amino acid derivative in peptide synthesis. It is a white solid with a molecular weight of 437.45 g/mol and a melting point of 122-124°C. Fmoc-Lys(Fmoc)-OH is widely used in scientific research due to its unique chemical properties and applications.

Mechanism of Action

3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH does not have a specific mechanism of action as it is not a drug. However, it is used as a building block in peptide synthesis, which can have a variety of mechanisms of action depending on the specific peptide being synthesized.
Biochemical and Physiological Effects:
This compound(Fmoc)-OH does not have any known biochemical or physiological effects as it is not a drug. However, peptides synthesized using this compound(Fmoc)-OH may have a variety of biochemical and physiological effects depending on their specific sequence and structure.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in peptide synthesis is its high purity and availability from commercial sources. It is also relatively easy to incorporate into peptide sequences using SPPS methods. However, one limitation is that it is relatively expensive compared to other amino acid derivatives.

Future Directions

There are several future directions for the use of 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in scientific research. One area of interest is the development of new methods for peptide synthesis that use this compound(Fmoc)-OH as a building block. Another area of interest is the use of peptides synthesized using this compound(Fmoc)-OH in drug discovery and development. Additionally, there is potential for the use of this compound(Fmoc)-OH in the development of new biomaterials and tissue engineering applications.

Synthesis Methods

3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH can be synthesized by reacting this compound-OH with Fmoc-protected amino acids. This reaction is typically carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or HPLC.

Scientific Research Applications

3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This compound(Fmoc)-OH is often used as a building block for the synthesis of peptides containing lysine residues. These peptides can be used in a variety of scientific applications, including drug discovery, protein engineering, and biomaterials research.

properties

IUPAC Name

3-[(3-fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-7(11(16)17)6-14(2)10(15)8-3-4-13-5-9(8)12/h3-5,7H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYMZKAGJFITSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=C(C=NC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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